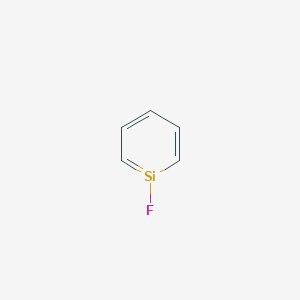![molecular formula C36H72Cl2Sn2 B14320075 1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane CAS No. 111495-46-6](/img/structure/B14320075.png)
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,14-Dichloro-1,14-distannabicyclo[121212]octatriacontane is a complex organotin compound with the molecular formula C36H72Cl2Sn2 This compound is notable for its unique bicyclic structure, which includes two tin atoms and two chlorine atoms
Méthodes De Préparation
The synthesis of 1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane typically involves the reaction of organotin precursors with chlorinating agents under controlled conditions. One common method involves the use of tin(II) chloride and an organic halide in a solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods are less common due to the specialized nature of the compound, but similar synthetic routes can be scaled up with appropriate modifications to reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of tin oxides and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of organotin hydrides.
Substitution: The chlorine atoms in the compound can be substituted with other halogens or functional groups using reagents like sodium iodide or organolithium compounds. This leads to the formation of various substituted organotin compounds.
Common reagents and conditions for these reactions include solvents like THF or dichloromethane, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organotin compounds, which are valuable in various catalytic and synthetic processes.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research is ongoing into the potential use of organotin compounds in pharmaceuticals, particularly for their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism by which 1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane exerts its effects is primarily through its interaction with molecular targets such as enzymes and proteins. The tin atoms in the compound can form strong bonds with sulfur and nitrogen atoms in biological molecules, leading to inhibition of enzyme activity or alteration of protein structure. This interaction can disrupt normal cellular processes, which is the basis for its potential antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
1,14-Dichloro-1,14-distannabicyclo[12.12.12]octatriacontane can be compared with other organotin compounds such as:
Dichloro(1,2-diaminocyclohexane)platinum(II): This compound is used in chemotherapy and has a different mechanism of action involving DNA binding.
Dichloro[1,1’-bis(dicyclohexylphosphino)ferrocene]palladium(II): Used in catalysis, this compound has a different metal center and ligand structure.
1,2-Dichloroethane: A simpler chlorinated hydrocarbon used primarily as a solvent and in the production of vinyl chloride.
The uniqueness of this compound lies in its bicyclic structure and the presence of two tin atoms, which confer distinct chemical properties and reactivity compared to other organotin and organometallic compounds.
Propriétés
Numéro CAS |
111495-46-6 |
|---|---|
Formule moléculaire |
C36H72Cl2Sn2 |
Poids moléculaire |
813.3 g/mol |
Nom IUPAC |
1,14-dichloro-1,14-distannabicyclo[12.12.12]octatriacontane |
InChI |
InChI=1S/3C12H24.2ClH.2Sn/c3*1-3-5-7-9-11-12-10-8-6-4-2;;;;/h3*1-12H2;2*1H;;/q;;;;;2*+1/p-2 |
Clé InChI |
GWLNWMKHPXIJFO-UHFFFAOYSA-L |
SMILES canonique |
C1CCCCCC[Sn]2(CCCCCCCCCCCC[Sn](CCCCC1)(CCCCCCCCCCCC2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


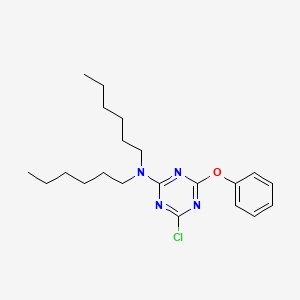
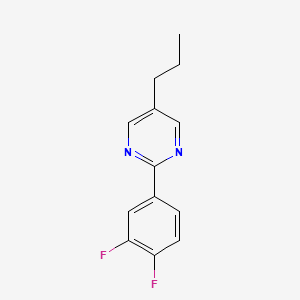
![2-(4'-Ethyl[1,1'-biphenyl]-4-yl)-5-pentylpyridine](/img/structure/B14320017.png)
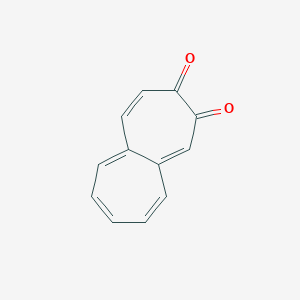
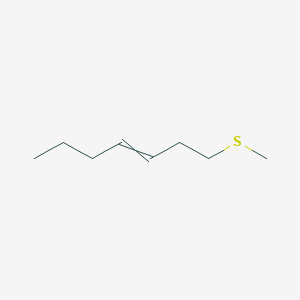
![Dimethyl bicyclo[5.1.0]oct-2-ene-8,8-dicarboxylate](/img/structure/B14320047.png)
![6,7-dimethoxy-3-methyl-2H-pyrazolo[3,4-b]quinoline](/img/structure/B14320050.png)
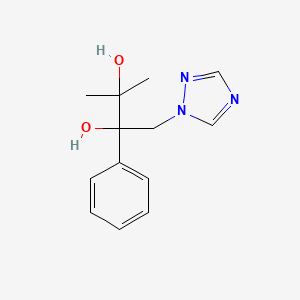

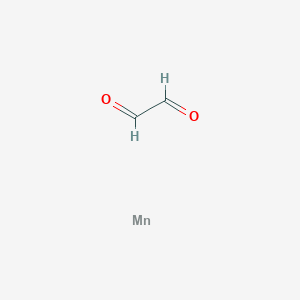
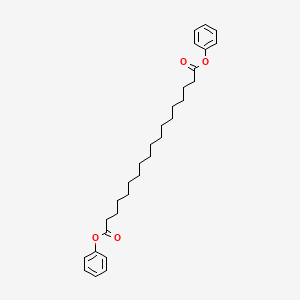
![2,2'-(1,4-Phenylene)bis(naphtho[2,1-d][1,3]oxazole)](/img/structure/B14320078.png)
